Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate is an organic compound with the molecular formula C₁₄H₁₅N₃O₂ and a molecular mass of 257.29 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate involves multiple steps. One common method includes the reaction of a compound of Formula (2) with 2-aminopyridine in the presence of an inert solvent and an optional acid catalyst to form a compound of Formula (4). This intermediate is then reacted with an alcohol (R₂OH) in the presence of an inert solvent to form a compound of Formula (5). Finally, the compound of Formula (5) is reduced using a borohydride reducing agent in the presence of an inert solvent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate involves its interaction with specific molecular targets, such as protein kinase C (PKC). By inhibiting PKC, the compound can modulate various cellular pathways and processes, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate can be compared with other similar compounds, such as:
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C (PKC) with similar applications in research.
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities, these compounds share structural similarities and biological activities.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
930272-57-4 |
---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
benzyl N-[(5-methylpyrimidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H15N3O2/c1-11-7-15-13(16-8-11)9-17-14(18)19-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,17,18) |
InChI Key |
QZGGXPCJIBSPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.